molecular formula C12H15NO2 B13517594 Ethyl 4-(azetidin-3-yl)benzoate

Ethyl 4-(azetidin-3-yl)benzoate

Cat. No.: B13517594
M. Wt: 205.25 g/mol
InChI Key: MHAGDHIUNXRJSR-UHFFFAOYSA-N
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Description

Ethyl 4-(azetidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(azetidin-3-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid and azetidine.

    Formation of the Ester: The 4-bromobenzoic acid is first converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.

    Nucleophilic Substitution: The ethyl 4-bromobenzoate is then subjected to nucleophilic substitution with azetidine in the presence of a base such as potassium carbonate. This step forms the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Ethyl 4-(azetidin-3-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(azetidin-3-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand the interaction of azetidine-containing compounds with enzymes and receptors.

Mechanism of Action

The mechanism by which Ethyl 4-(azetidin-3-yl)benzoate exerts its effects depends on its application:

    In Medicinal Chemistry: The azetidine ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

    Molecular Targets and Pathways: The specific molecular targets and pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a specific enzyme involved in a disease pathway.

Comparison with Similar Compounds

Ethyl 4-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds:

    Ethyl 3-(azetidin-3-yloxy)benzoate: Similar in structure but with an ether linkage instead of a direct azetidine attachment.

    4-(Azetidin-3-yl)benzonitrile: Contains a nitrile group instead of an ester, which can significantly alter its chemical properties and biological activity.

    4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Features a pyrimidine ring, offering different interaction possibilities with biological targets.

Uniqueness

This compound is unique due to its combination of an azetidine ring and a benzoate ester, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 4-(azetidin-3-yl)benzoate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3

InChI Key

MHAGDHIUNXRJSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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